

repotrectinib dosing protocol 160 mg twice daily

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Compound Focus: Repotrectinib

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Repotrectinib Dosing Protocol Overview

Repotrectinib (AUGTYRO) is an oral next-generation tyrosine kinase inhibitor (TKI) indicated for adult patients with locally advanced or metastatic **ROS1-positive non-small cell lung cancer (NSCLC)** and for adult and pediatric patients (≥ 12 years) with advanced **NTRK-positive solid tumors** [1] [2].

The standard dosing protocol, established as the Recommended Phase 2 Dose (RP2D) in the TRIDENT-1 trial, is designed to maximize efficacy while managing initial adverse events [3] [4].

Parameter	Specification
Indications	• ROS1-positive metastatic NSCLC (Adults) [5] [2] • NTRK-positive solid tumors (Adults & Pediatrics ≥ 12 years) [6] [2] Recommended Dosage Initial Dose: 160 mg orally, once daily for 14 days [5] [6]. Maintenance Dose: 160 mg orally, twice daily starting on Day 15 [5] [6]. Administration • Administer with or without food [3] [5]. • Swallow capsules whole; do not open, crush, or chew [5] [6]. • Avoid grapefruit and grapefruit juice [5] [6]. Dose Modification for ARs First Reduction: 120 mg once or twice daily [5] [6]. Second Reduction: 80 mg once or twice daily [5] [6].

Experimental Protocols & Clinical Data

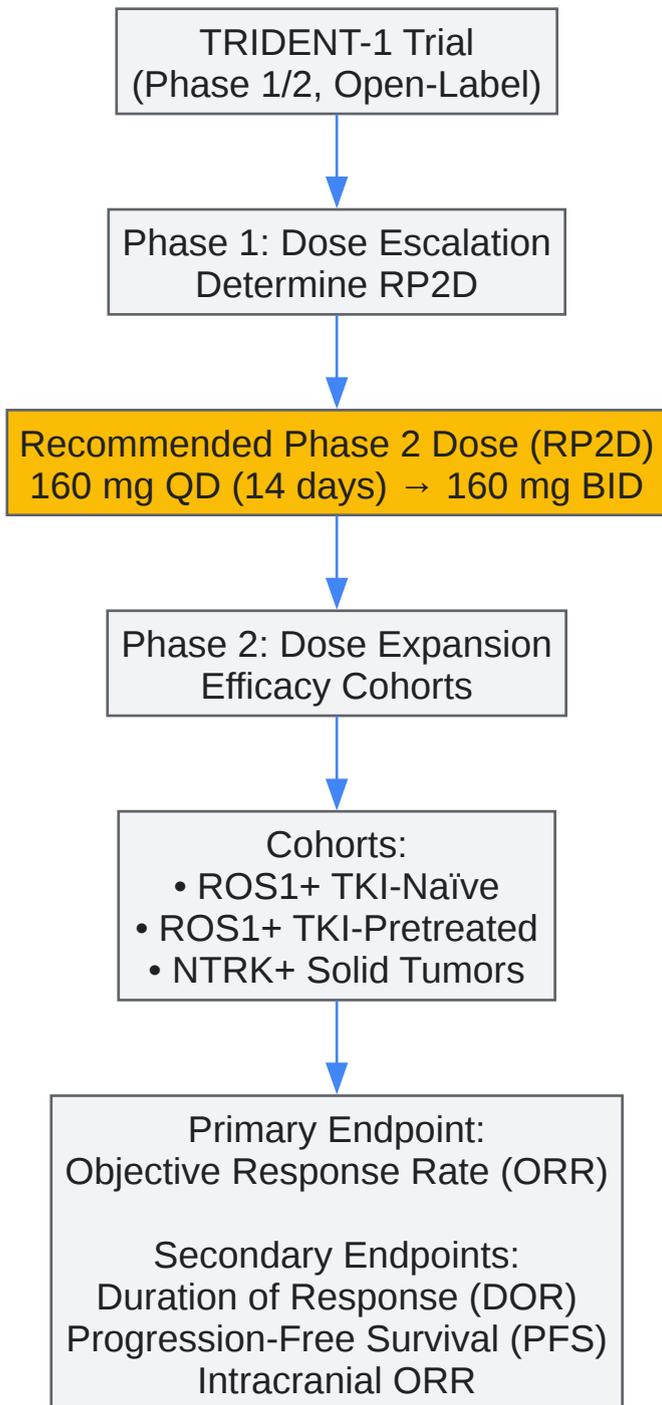
The following section details the key experimental methodologies and resulting efficacy data that support the recommended dosing regimen.

Clinical Trial Design: TRIDENT-1

The TRIDENT-1 study (NCT03093116) is a pivotal, global, single-arm, open-label, phase 1/2 trial that established the safety and efficacy of **repotrectinib** [7] [4].

- **Objective:** To evaluate the antitumor activity and safety of **repotrectinib** in patients with advanced **ROS1-positive NSCLC** and **NTRK-positive solid tumors** [4].
- **Phase 1 (Dose Escalation):** Determined the Recommended Phase 2 Dose (RP2D) of 160 mg QD for 14 days, followed by 160 mg BID [7] [4].
- **Phase 2 (Dose Expansion):** Enrolled specific cohorts to assess efficacy at the RP2D [4].
- **Key Endpoints:**
 - **Primary:** Confirmed Objective Response Rate (ORR) by Blinded Independent Central Review (BICR) using RECIST v1.1 [7] [4].
 - **Secondary:** Duration of Response (DOR), Progression-Free Survival (PFS), and Intracranial ORR (icORR) [7] [4].
- **Inclusion Criteria:** Patients with locally advanced/metastatic ROS1-positive NSCLC; ECOG performance status ≤ 1 ; measurable disease [4].
- **Exclusion Criteria:** Symptomatic brain metastases [4].

The workflow of the TRIDENT-1 trial is summarized in the diagram below.



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Efficacy Data from TRIDENT-1

Exposure-response analyses from TRIDENT-1 confirm that the RP2D regimen provides optimal efficacy. The 160 mg QD/BID schedule demonstrated improved ORR and PFS compared to a continuous 160 mg QD schedule, with minimal increase in adverse events across different food conditions [3].

The table below summarizes the efficacy outcomes for the key patient populations in the trial.

Patient Population	Confirmed ORR, % (95% CI)	Median DOR (95% CI)	Median PFS (95% CI)	Intracranial ORR (icORR) in Patients with Measurable CNS Mets
ROS1+ NSCLC (TKI-Naïve) (n=71)	79% (68-88) [7]	34.1 months (25.6-NE) [7]	35.7 months (27.4-NE) [7]	8 of 9 patients (89%) [7] [8]
ROS1+ NSCLC (1 Prior TKI) (n=56)	38% (25-52) [7]	14.8 months (7.6-NE) [7]	9.0 months (6.8-19.6) [7]	5 of 13 patients (38%) [8]
NTRK+ Solid Tumors (TKI-Naïve) (n=40)	58% (41-73) [2]	Not Estimable [2]	Data Not Reported	Data Not Reported
NTRK+ Solid Tumors (TKI-Pretreated) (n=48)	50% (35-65) [2]	9.9 months (7.4-13.0) [2]	Data Not Reported	Data Not Reported

ORR: Objective Response Rate; DOR: Duration of Response; PFS: Progression-Free Survival; CI: Confidence Interval; NE: Not Estimable; CNS Mets: Central Nervous System Metastases.

Pharmacokinetic and Exposure-Response Protocol

A study explored the relationship between drug exposure and clinical outcomes to optimize dosing [3].

- **Analytical Method:** Exposure-response (E-R) analysis using clinical data from the TRIDENT-1 trial [3].
- **Efficacy Metrics:** Objective Response Rate (ORR) was assessed using logistic regression based on average drug exposure during the first 56 days. Progression-Free Survival (PFS) was analyzed using Cox proportional hazards models with time-varying cumulative exposure [3].

- **Safety Metrics:** Five key safety indicators (Grade ≥ 2 dizziness, Grade ≥ 2 anemia, Grade ≥ 3 treatment-emergent AEs, etc.) were analyzed using time-to-event Cox models [3].
- **Comparison:** Model-predicted outcomes for the 160 mg QD/BID regimen were compared against a continuous 160 mg QD regimen under various food-intake conditions [3].
- **Findings:** The 160 mg QD/BID regimen provided improved ORR and PFS with a minimal increase in adverse events. Food status (fed or fasted) had minimal impact, supporting flexible administration [3].

Detailed Dose Modification Protocol

Dose modifications are critical for managing adverse reactions (ARs). The following table outlines specific management protocols based on AR grade and type [5] [6].

Adverse Reaction	Grade	Recommended Management
Central Nervous System Effects (e.g., dizziness)	Intolerable Grade 2	Withhold until \leq Grade 1. Resume at same or reduced dose [5] [6].
	Grade 3	Withhold until \leq Grade 1. Resume at a reduced dose [5] [6].
	Grade 4	Permanently discontinue [5] [6].
Interstitial Lung Disease (ILD)/Pneumonitis	Any Grade	Withhold if suspected. Permanently discontinue if confirmed [5] [6].
Hepatotoxicity	Grade 3	Withhold until \leq Grade 1. Resume at same dose if resolves in ≤ 4 weeks; reduce for recurrent events [6].
	Grade 4	Withhold until \leq Grade 1. Resume at reduced dose if resolves in ≤ 4 weeks. Permanently discontinue if not resolved in 4 weeks [6].
	ALT/AST $> 3x$ ULN with Bilirubin $> 1.5x$ ULN	Permanently discontinue [5] [6].

Adverse Reaction	Grade	Recommended Management
CPK Elevation	>5 x ULN	Withhold until $\leq 2.5x$ ULN. Resume at same dose [5] [6].
	>10 x ULN or 2nd occurrence >5x ULN	Withhold until $\leq 2.5x$ ULN. Resume at a reduced dose [5] [6].
Hyperuricemia	Grade 3 or 4	Withhold until improvement. Resume at same or reduced dose [5] [6].

Pre-treatment and Monitoring Requirements

Adherence to pre-treatment and monitoring guidelines is essential for patient safety.

- **Pre-treatment Testing:**
 - **Genomic Testing:** Confirm **ROS1 rearrangements** in tumor specimens for NSCLC and **NTRK1/2/3 gene fusions** for solid tumors prior to initiation [6] [8].
 - **Laboratory Tests:** Obtain liver function tests (ALT, AST, bilirubin) and uric acid level [5] [6].
 - **Concomitant Medications:** Discontinue strong and moderate CYP3A inhibitors for 3-5 elimination half-lives before starting **repotrectinib** [5] [6].
- **Ongoing Monitoring:**
 - **Liver Function Tests:** Every 2 weeks for the first month, then monthly thereafter and as clinically indicated [5] [6].
 - **Serum CPK:** Every 2 weeks for the first month, then periodically as needed [5].
 - **Uric Acid:** Monitor periodically [5].
 - **Pulmonary Symptoms:** Continuously monitor for new or worsening symptoms indicative of ILD/pneumonitis [5] [6].

Mechanism of Action and Scientific Rationale

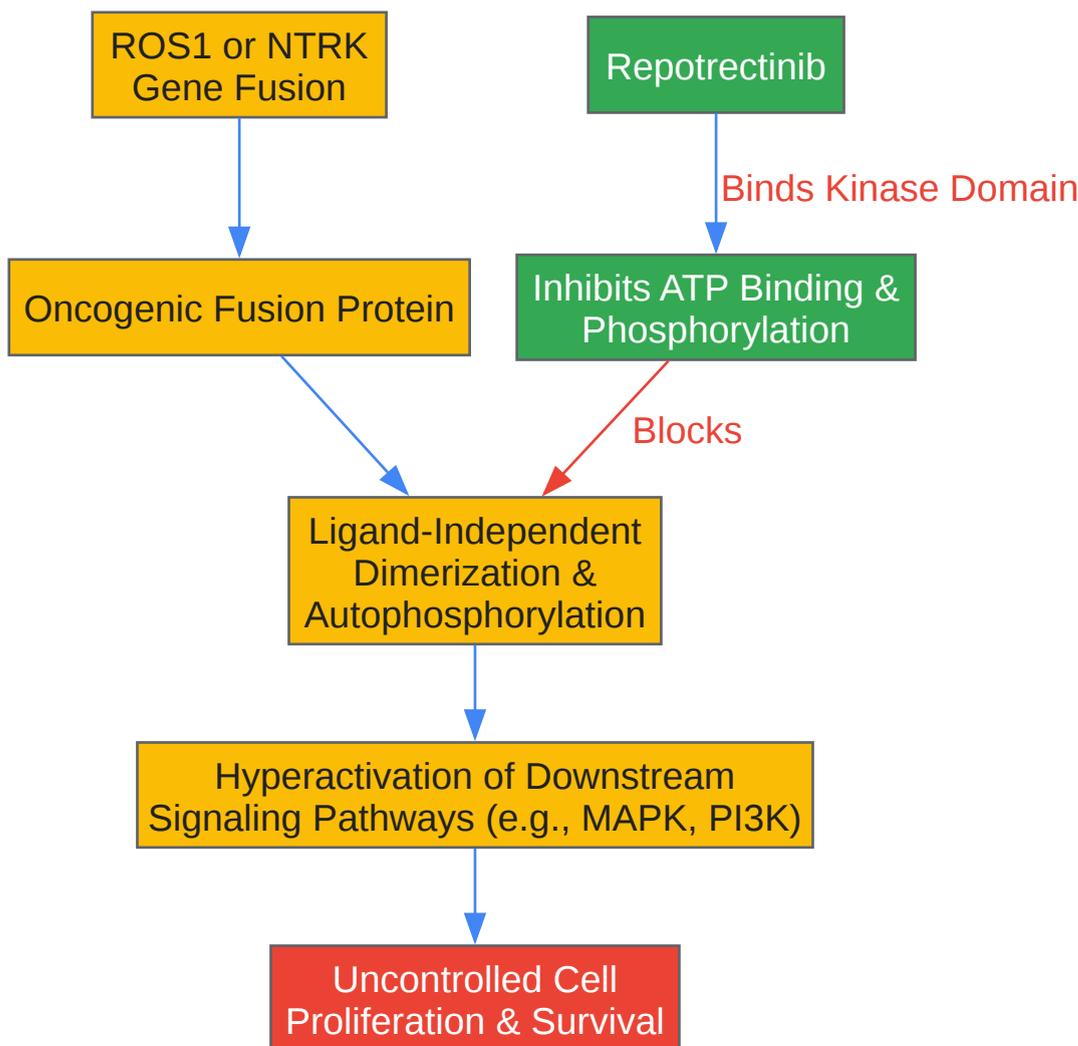
Repotrectinib's dosing is underpinned by its unique pharmacologic profile.

- **Mechanism of Action:** **Repotrectinib** is a potent inhibitor of the ROS1, TRKA, TRKB, and TRKC tyrosine kinases [9] [1]. It binds to the kinase domains, preventing phosphorylation and

hyperactivation, thereby inhibiting downstream signaling pathways that drive cell proliferation and survival [9] [10].

- **Rationale for Dosing Schedule:** The two-step dosing (160 mg QD for 14 days, then 160 mg BID) is designed to achieve effective drug exposure while allowing patients to acclimate to common neurological side effects like dizziness, potentially improving long-term tolerability and adherence [3] [10]. Exposure-response analysis confirms this regimen maximizes efficacy with a manageable safety profile [3].

The mechanism of **repotrectinib** and its role in the signaling pathway is illustrated below.



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Conclusion

The **repotrectinib** dosing protocol of 160 mg once daily for 14 days followed by 160 mg twice daily is a robust, data-driven regimen supported by extensive clinical evidence. Its design optimally balances high efficacy—including notable intracranial activity—with a manageable safety profile, facilitated by clear dose modification guidelines. This protocol provides a solid foundation for clinical application and future research in targeted cancer therapy.

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